ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.365. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1,2-Oxazines and related compounds, including 1,2-benzoxazines, can be synthesized through various methods, such as the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are of interest due to their electrophilic properties and potential as chiral synthons, suggesting a wide range of synthetic applications in chemical research (Sainsbury, 1991).
Central Nervous System (CNS) Acting Drugs
Functional chemical groups in heterocycles, including oxazines, play a significant role in synthesizing compounds with potential CNS activity. This highlights the compound's relevance in developing novel CNS acting drugs, pointing towards a research area focused on neurological disorders (Saganuwan, 2017).
Synthetic Routes and Pharmaceutical Applications
Research on synthetic routes for complex molecules, such as vandetanib, emphasizes the importance of certain chemical structures in pharmaceutical manufacturing. This suggests that the synthesis and manipulation of compounds like ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate could provide valuable insights for industrial production of pharmaceuticals (Mi, 2015).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts in synthesizing medicinally relevant scaffolds, such as pyranopyrimidines, highlights the compound's potential application in medicinal and pharmaceutical industries. Research into hybrid catalysts for synthesizing structurally complex and bioactive molecules could be a relevant field of application for compounds with similar structures (Parmar, Vala, & Patel, 2023).
Kinase Inhibitors and Drug Design
The pyrazolo[3,4-b]pyridine scaffold's versatility in kinase inhibition underscores the potential for designing drugs targeting various kinase-related disorders. This suggests that research into compounds with similar scaffolding could contribute to developing novel therapeutic agents (Wenglowsky, 2013).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-22-15(21)18-7-4-11(5-8-18)16-14(20)12-10-13-19(17-12)6-3-9-23-13/h10-11H,2-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQHLSPKIJEEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.